1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is a synthetic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 4-fluorobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide yields 1-(4-fluorophenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride, resulting in 1-(4-fluorophenyl)-2-aminopropane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(4-fluorophenyl)-2-propanone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved include the dopaminergic and serotonergic systems, which play a role in mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-aminopropane: Lacks the methoxy group, resulting in different chemical properties and biological activity.
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1-(4-Methylphenyl)-1-methoxypropan-2-amine hydrochloride: Contains a methyl group on the phenyl ring, affecting its pharmacological profile.
Uniqueness
1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is unique due to the presence of both the fluorine atom and methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADRANRZZGBWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977647 |
Source
|
Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62064-77-1 |
Source
|
Record name | Phenethylamine, p-fluoro-beta-methoxy-alpha-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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